molecular formula C7H13I B6147314 3-(iodomethyl)-1,1-dimethylcyclobutane CAS No. 1421313-74-7

3-(iodomethyl)-1,1-dimethylcyclobutane

Cat. No.: B6147314
CAS No.: 1421313-74-7
M. Wt: 224.1
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Description

3-(Iodomethyl)-1,1-dimethylcyclobutane is a cyclobutane derivative featuring two methyl groups at the 1,1-positions and an iodomethyl substituent at the 3-position. The molecular formula is C₈H₁₅I, with a molecular weight of 238.11 g/mol. Its physical state is likely a liquid at room temperature, similar to brominated analogs like 3-(bromomethyl)-1,1-dimethylcyclobutane (CAS 98775-14-5) .

Properties

CAS No.

1421313-74-7

Molecular Formula

C7H13I

Molecular Weight

224.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(iodomethyl)-1,1-dimethylcyclobutane typically involves the halogenation of a suitable precursor. One common method is the iodination of 1,1-dimethylcyclobutane using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the iodomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-1,1-dimethylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: Reduction of the iodomethyl group can yield hydrocarbons.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Alcohols, nitriles, or ethers.

    Oxidation: Aldehydes or ketones.

    Reduction: Hydrocarbons.

Scientific Research Applications

3-(Iodomethyl)-1,1-dimethylcyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving halogenated compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(iodomethyl)-1,1-dimethylcyclobutane involves its reactivity due to the presence of the iodomethyl group. This group can participate in various chemical reactions, acting as a leaving group in substitution reactions or as a site for oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Cyclobutane Derivatives

3-(Bromomethyl)-1,1-dimethylcyclobutane (CAS 98775-14-5)
  • Molecular Formula : C₈H₁₅Br
  • Molecular Weight : 191.11 g/mol
  • Physical State : Likely liquid (inferred from halogenated analogs).
  • Reactivity : Bromine’s lower leaving group (LG) ability compared to iodine reduces its reactivity in SN2 reactions but enhances stability under storage.
  • Applications : Used as an intermediate in cross-coupling reactions .
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane (CAS 2092509-35-6)
  • Molecular Formula : C₈H₁₅IO₂
  • Molecular Weight : 270.11 g/mol
  • Physical State : White to pale yellow crystalline solid.
  • Reactivity : Methoxy groups introduce steric hindrance and electron-donating effects, reducing electrophilicity compared to 3-(iodomethyl)-1,1-dimethylcyclobutane.
  • Applications : Functions as an organic synthesis reagent and catalyst .
Key Differences:
Property This compound 3-(Bromomethyl)-1,1-dimethylcyclobutane 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane
Halogen Iodine (higher LG ability) Bromine (moderate LG ability) Iodine (hindered by methoxy groups)
Stability Less stable (prone to decomposition) More stable Moderate (stabilized by methoxy)
Reactivity High (favors substitution) Moderate Low (steric hindrance)

Amino- and Hydroxyl-Substituted Cyclobutanes

3-Amino-1,1-cyclobutanedimethanol (CAS 1208989-40-5)
  • Molecular Formula: C₆H₁₃NO₂
  • Molecular Weight : 131.17 g/mol
  • Physical State : Solid (polar functional groups enhance crystallinity).
  • Reactivity: Amino and hydroxyl groups increase solubility in polar solvents and enable hydrogen bonding. Likely used in pharmaceutical synthesis .
1-(Aminomethyl)cyclobutanamine (CAS 780747-61-7)
  • Molecular Formula : C₅H₁₂N₂
  • Molecular Weight : 100.16 g/mol
Key Differences:
  • Functional Groups: Amino/hydroxyl substituents enhance polarity and reduce volatility compared to halogenated analogs.
  • Applications : Primarily used in drug development rather than as alkylating agents.

Ester-Functionalized Cyclobutanes

Dimethyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylcyclobutane-1,1-dicarboxylate (6fa)
  • Synthesis: Iron-catalyzed [2+2] cycloaddition of alkenes and dienophiles.
  • Physical Properties : Colorless solid (melting point: 112.1–114.3°C).
  • Applications : Intermediate in stereoselective synthesis, validated by NMR and X-ray crystallography .
Key Differences:
  • Reactivity Profile : Ester groups enable participation in cycloadditions and ring-opening reactions, unlike halogenated cyclobutanes.

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